2-Chloro-6-(pyridin-3-yl)pyridine

Descripción general

Descripción

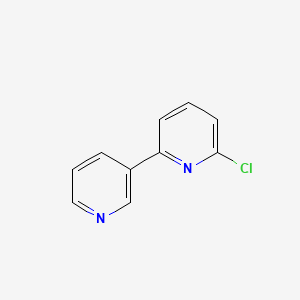

2-Chloro-6-(pyridin-3-yl)pyridine is a heterocyclic organic compound that contains two pyridine rings, one of which is substituted with a chlorine atom at the second position and a pyridin-3-yl group at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-chloropyridine can be coupled with 3-pyridylboronic acid under mild conditions to yield the desired product .

Another method involves the Heck coupling reaction, where 2-bromo-6-chloropyridine is reacted with a suitable alkene in the presence of a palladium catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high efficiency and functional group tolerance. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under specific conditions:

-

Reagents/Conditions :

-

Products :

Methoxy or hydroxyl groups replace the chlorine atom, yielding derivatives like 2-methoxy-6-(pyridin-3-yl)pyridine. Steric hindrance from the pyridin-3-yl group slows reactivity compared to simpler chloro-pyridines .

Example Reaction :

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent participates in chemoselective couplings, though reactivity depends on electronic and steric factors:

Suzuki-Miyaura Coupling

-

Reagents/Conditions :

Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in toluene at 60–100°C . -

Products :

Substitution at the chloro position generates biaryl derivatives (e.g., 2-phenyl-6-(pyridin-3-yl)pyridine) .

Methylation via AlMe₃

-

Reagents/Conditions :

Trimethylaluminum (AlMe₃), Pd(PPh₃)₄ in heptane at 70°C . -

Products :

Methylation occurs selectively at the chloro position, yielding 2-methyl-6-(pyridin-3-yl)pyridine in >80% yield .

Amination Reactions

Pd-catalyzed amination introduces amino groups:

-

Reagents/Conditions :

LiN(SiMe₃)₂, CyJohnPhos ligand, Pd₂(dba)₃ in THF at 50–60°C . -

Products :

Primary or secondary amines replace chlorine, forming derivatives like 2-amino-6-(pyridin-3-yl)pyridine .

Sonogashira Coupling

Alkynylation is feasible under mild conditions:

-

Reagents/Conditions :

Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N in DMF at 90°C . -

Products :

Ethynyl-substituted derivatives (e.g., 2-ethynyl-6-(pyridin-3-yl)pyridine) after deprotection with NH₃/MeOH .

Reductive Dehalogenation

Hydrogenation removes the chloro group:

Comparative Reactivity Table

Key Mechanistic Insights

-

Electronic Effects : The electron-withdrawing pyridin-3-yl group enhances electrophilicity at the chloro position, facilitating nucleophilic attacks .

-

Steric Hindrance : Bulky substituents at position 6 reduce reaction rates in cross-couplings, necessitating elevated temperatures .

-

Chemoselectivity : In systems with multiple halogens (e.g., Br/Cl), bromine reacts preferentially unless steric factors dominate .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Development

2-Chloro-6-(pyridin-3-yl)pyridine serves as a pivotal building block in the synthesis of potential therapeutic agents. Notably, it has been investigated for its role as a kinase inhibitor and antiviral compound. The compound's structural features allow it to interact effectively with biological targets, making it valuable in drug discovery.

-

Anticancer Properties

A study by Bayya et al. highlighted the compound's ability to act as a dual inhibitor of EGFR and HER2 tyrosine kinases, which are crucial in breast cancer proliferation. The research demonstrated significant anticancer activity, with IC50 values indicating effective inhibition of cancer cell lines (Table 1). Table 1: IC50 Values of this compound AnaloguesCompound Cell Line IC50 (µM) 2-Chloro-6-(pyridin-3-yl) SKBR3 1.42 Analogue A K562 2.27 Analogue B HL-60 1.52 -

Mechanism of Action

The compound's mechanism involves binding to active sites of enzymes or receptors, inhibiting their function and altering signal transduction pathways. This action is particularly relevant in cancer treatment where kinase pathways are often dysregulated. -

Antiviral Potential

Emerging research suggests that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms, although further studies are needed to elucidate these effects fully.

Chemical Biology

In chemical biology, this compound is utilized as a probe for studying enzyme mechanisms and biological assays. Its ability to selectively bind to specific targets allows researchers to investigate cellular processes and enzyme functions more effectively.

Material Science

The compound is also explored for its electronic properties, with potential applications in organic semiconductors and photovoltaic materials. Its unique structural characteristics contribute to its utility in developing new materials with desirable electronic properties.

Case Studies

Case Study 1: Dual Kinase Inhibition

A study published in the International Journal of Pharmaceutical Sciences and Drug Research synthesized a series of purine analogues, including this compound, demonstrating their efficacy as dual inhibitors of EGFR/HER2 in breast cancer treatment. The results indicated that these compounds induced apoptosis in cancer cells through targeted kinase inhibition.

Case Study 2: Anticancer Efficacy

Another investigation focused on purine derivatives' synthesis and characterization, revealing promising anticancer activity against various cancer cell lines such as K562 and HL-60. This study underscored the importance of structural modifications in enhancing biological activity.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(pyridin-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chlorine atom and pyridin-3-yl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparación Con Compuestos Similares

2-Chloro-6-(pyridin-3-yl)pyridine can be compared with other similar compounds, such as:

2-Chloropyridine: Lacks the pyridin-3-yl group, making it less versatile in terms of chemical reactivity and applications.

3-Chloropyridine: Has the chlorine atom at a different position, leading to different chemical properties and reactivity.

2,6-Dichloropyridine: Contains two chlorine atoms, which can lead to different substitution patterns and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

2-Chloro-6-(pyridin-3-yl)pyridine, with the CAS number 39883-45-9, is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C10H7ClN2. It features a chlorinated pyridine ring and a pyridinyl substituent, which contribute to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Antiparasitic Activity

In vitro studies have demonstrated that derivatives of this compound possess antiparasitic activity. Specifically, modifications to the pyridine structure have been linked to enhanced efficacy against parasitic infections, such as those caused by Chlamydia species. The structure-activity relationship (SAR) highlights the importance of substituents on the pyridine ring in optimizing biological activity.

Kinase Inhibition

Recent investigations have explored the compound's potential as a protein kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and inhibiting their activity can lead to therapeutic effects in cancer treatment. Docking studies suggest that this compound can effectively bind to specific kinase targets, potentially leading to the development of novel anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways relevant to disease processes.

- Metabolic Stability : Modifications to the compound's structure enhance its metabolic stability, allowing for prolonged action within biological systems.

Study on Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Kinase Inhibition Research

Another study focused on the compound's role as a kinase inhibitor demonstrated that it effectively inhibited the activity of certain kinases involved in cancer progression. The IC50 values ranged from 50 to 100 nM, indicating strong inhibitory potential compared to established inhibitors.

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (nM) |

|---|---|---|

| Antimicrobial (S. aureus) | 32 | - |

| Antimicrobial (E. coli) | 64 | - |

| Kinase Inhibition | - | 50 - 100 |

Propiedades

IUPAC Name |

2-chloro-6-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUYYVLLYRTQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39883-45-9 | |

| Record name | 6-CHLORO-2,3'-BIPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.